Product packaging for GIVESCONE(Cat. No.:CAS No. 57934-97-1)

GIVESCONE

Cat. No.: B1584334
CAS No.: 57934-97-1
M. Wt: 210.31 g/mol
InChI Key: CQHUPYQUERYPML-UHFFFAOYSA-N
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Description

Contextualization within Synthetic Organic Chemistry

The synthesis of highly substituted cyclohexene (B86901) derivatives such as Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate is a central theme in synthetic organic chemistry. The construction of the six-membered ring with control over substitution patterns is a key challenge addressed by various synthetic strategies.

One of the most powerful and widely applied methods for forming substituted cyclohexene rings is the Diels-Alder reaction. wikipedia.orglibretexts.org This Nobel Prize-winning reaction involves the cycloaddition of a conjugated diene with a substituted alkene (a dienophile) to form the cyclohexene core. wikipedia.org The versatility of the Diels-Alder reaction allows for the construction of complex molecular architectures and has been a cornerstone in the synthesis of numerous natural products and new materials. wikipedia.orgnih.gov The synthesis of fragrance molecules with cyclic structures often employs cycloaddition strategies. nih.gov For highly substituted and sterically hindered cyclohexenes, specialized methods such as mixed Lewis acid-catalyzed Diels-Alder reactions have been developed to achieve high yields. acs.org

Modern synthetic approaches in fragrance chemistry increasingly focus on sustainable and efficient methods. ingentaconnect.com Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a powerful tool for the enantioselective construction of carbon-carbon bonds and rings. nih.govscienceopen.com These catalytic methods are instrumental in developing greener and more atom-economical processes for producing fine chemicals, including fragrance compounds. ingentaconnect.com The synthesis of esters, a key functional group in Givescone, is a major focus in the production of aroma chemicals, with an emphasis on developing pollution-free and cost-effective heterogeneous catalysis. ingentaconnect.com

Relevance in Environmental Chemical Studies

The extensive use of synthetic fragrances in a vast array of consumer products leads to their continuous release into the environment, primarily through wastewater. researchgate.net As a result, fragrance materials are recognized as potential environmental pollutants, raising concerns about their fate and ecological impact. researchgate.netfreeyourself.com Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate is classified as harmful to aquatic life with long-lasting effects, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). nih.gov

Research in environmental chemistry investigates the persistence, bioaccumulation, and toxicity of such compounds. Synthetic fragrances can be lipophilic, meaning they have a tendency to accumulate in the fatty tissues of aquatic organisms like fish and mussels. researchgate.net This bioaccumulation can lead to the transfer of these chemicals through the food chain.

The environmental fate of these compounds is determined by various degradation processes. Biodegradation, the breakdown of organic matter by microorganisms, is a key removal process in the environment. givaudan.com Studies on related compounds, such as cyclohexane carboxylate and cyclohex-1-ene carboxylate, show that they can be metabolized by microorganisms under certain conditions. nih.govresearchgate.net Another important degradation pathway is photodegradation, where compounds are broken down by light. Research on the photodegradation of related volatile organic compounds (VOCs) like cyclohexane in the atmosphere indicates that processes such as heterogeneous photocatalysis can contribute to their removal. nih.gov The atmospheric lifetime of fragrance compounds is an area of active research, as they can be volatilized and react with atmospheric radicals. researchgate.net

Overview of Current Research Trajectories concerning the Compound's Chemical Properties and Interactions

Current research related to Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate and similar fragrance molecules is multifaceted, focusing on analytical methods, synthetic efficiency, and environmental impact.

Analytical Chemistry: The development of robust analytical methods is crucial for detecting and quantifying fragrance compounds in consumer products and environmental samples. High-performance liquid chromatography (HPLC) is a method that has been applied to the analysis of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate. sielc.com Such methods are scalable and can be used for isolating impurities and for pharmacokinetic studies. sielc.com

Green Chemistry: A significant research trajectory is the development of more sustainable and environmentally benign synthetic routes for fragrance ingredients. ingentaconnect.com This includes the use of heterogeneous catalysts to create cleaner, pollution-free manufacturing processes. ingentaconnect.com The principles of green chemistry are increasingly being applied to the fragrance industry to minimize waste and reduce the environmental footprint of production.

Environmental Fate and Ecotoxicology: Understanding the long-term environmental risks of synthetic fragrances remains a key research focus. freeyourself.com This includes detailed studies on their biodegradation pathways, the identification of metabolic products, and their potential to disrupt ecosystems. givaudan.comnih.gov Research also investigates the atmospheric chemistry of fragrance compounds, including their reaction rates with atmospheric oxidants and their potential to contribute to air pollution. researchgate.netgreenmatters.com

Chemical Properties and Interactions: The specific chemical interactions of this compound, particularly in complex mixtures like perfumes, are of interest for improving fragrance performance and stability. While it is known to blend well with other fragrance notes, detailed academic studies on its intermolecular interactions are part of the broader research into the physical chemistry of fragrance formulations. thegoodscentscompany.com

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C13H22O2
Molecular Weight 210.31 g/mol
CAS Number 57934-97-1
Appearance Colorless to pale yellow clear liquid
Specific Gravity 0.94000 to 0.94500 @ 25.00 °C thegoodscentscompany.com
Refractive Index 1.46000 to 1.46400 @ 20.00 °C thegoodscentscompany.com
Boiling Point (Predicted) 254.6 ± 29.0 °C
Flash Point 91.11 °C (196.00 °F) thegoodscentscompany.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O2 B1584334 GIVESCONE CAS No. 57934-97-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-5-10-8-7-9-13(3,4)11(10)12(14)15-6-2/h8,11H,5-7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHUPYQUERYPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CCCC(C1C(=O)OCC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052240
Record name Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate
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Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57934-97-1
Record name Ethyl 2-ethyl-6,6-dimethyl-2-cyclohexene-1-carboxylate
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Record name Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate
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Record name 2-Cyclohexene-1-carboxylic acid, 2-ethyl-6,6-dimethyl-, ethyl ester
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Record name Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate
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Record name Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2-ETHYL-6,6-DIMETHYLCYCLOHEX-2-ENE-1-CARBOXYLATE
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Synthetic Methodologies and Mechanistic Investigations of Ethyl 2 Ethyl 6,6 Dimethylcyclohex 2 Ene 1 Carboxylate

Retrosynthetic Analysis of the Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate Skeleton

A primary retrosynthetic approach to Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate involves the formation of the cyclohexene (B86901) ring through an intramolecular cyclization reaction. The key disconnection is envisioned across the C1-C2 bond of the cyclohexene ring, leading back to an acyclic precursor containing the requisite thirteen carbon atoms, appropriate functional groups, and the correct substitution pattern. This acyclic precursor is identified as a substituted octadienoic acid ethyl ester, specifically 3-ethyl-7-methyl-2,6-octadienoic acid ethyl ester acs.org. The formation of the cyclohexene ring from this acyclic terpene derivative is a common strategy in the synthesis of cyclic terpenoids, often proceeding via acid-catalyzed cyclization of a polyene or a suitably functionalized derivative.

Further retrosynthetic analysis of the 3-ethyl-7-methyl-2,6-octadienoic acid ethyl ester precursor suggests its formation through a Horner-Wittig or a related phosphonate-based olefination reaction. This type of reaction typically involves the coupling of a ketone with a stabilized phosphonate (B1237965) ylide or phosphine (B1218219) ylide to form a carbon-carbon double bond with defined stereochemistry. Thus, 3-ethyl-7-methyl-2,6-octadienoic acid ethyl ester can be retrosynthetically cleaved into a ketone fragment and a phosphonate or phosphine reagent incorporating the ethyl carboxylate moiety. The ketone component corresponds to 7-methyl-6-octen-3-one acs.orgthegoodscentscompany.com.

Precursor Synthesis and Derivative Chemistry for Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate

The synthesis of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate relies on the efficient preparation of key acyclic intermediates that can subsequently undergo cyclization to form the desired cyclohexene core.

Synthesis of Key Intermediates (e.g., 3-ethyl-7-methyl-2,6-octadienoic acid ethyl ester, 2-ethyl-6,6-dimethyl-cyclohexanone)

The primary key intermediate for the cyclization route is 3-ethyl-7-methyl-2,6-octadienoic acid ethyl ester. Its synthesis is effectively achieved through a Horner-Wittig reaction (specifically, the Wadsworth-Emmons modification) acs.org. This reaction involves the condensation of 7-methyl-6-octen-3-one with a carbalkoxymethylenediethyl phosphonate (such as carbethoxymethylenediethyl phosphonate for the ethyl ester) in the presence of a base, such as an alkali metal hydride or alcoholate acs.orgthegoodscentscompany.com. The reaction is typically carried out in an aprotic solvent acs.org.

For example, the preparation of c,t-3-ethyl-7-methyl-2,6-octadienoic acid ethyl ester can be achieved by adding a solution of 7-methyl-6-octen-3-one and carbethoxymethylenediethyl phosphonate to a solution of sodium in absolute ethanol (B145695) or toluene (B28343) at a controlled temperature acs.orgthegoodscentscompany.com. The reaction mixture is then processed to isolate the desired ester. The resulting 3-ethyl-7-methyl-2,6-octadienoic acid ethyl ester is often obtained as a mixture of cis (Z) and trans (E) isomers around the α,β-double bond google.com.

Another compound mentioned in the context of related syntheses is 2-ethyl-6,6-dimethyl-cyclohexanone acs.orgethz.chprepchem.com. While 2-ethyl-6,6-dimethyl-cyclohexanone shares structural features with the target compound's cyclic core, its direct role as a precursor in the primary cyclization route described for Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate (via cyclization of the octadienoic ester) is not explicitly detailed in the key patent literature acs.org. However, cyclohexanone (B45756) derivatives can serve as versatile building blocks in organic synthesis and might be involved in alternative or less direct routes to the target compound or related structures. For instance, 2,6-dimethylcyclohexanone (B152311) can be synthesized from 2,6-dimethylcyclohexanol (B1210312) via oxidation rsc.org. The synthesis of 2-ethyl-6,6-dimethyl-cyclohexanone itself has been reported, for example, from ethyl 1-ethyl-3,3-dimethyl-2-oxocyclohexanecarboxylate prepchem.com. While its direct conversion to Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate via a distinct pathway is not the focus of the primary synthetic method identified, its existence as a related cyclic precursor is noted.

Exploration of Alternative Synthetic Building Blocks

While the cyclization of 3-ethyl-7-methyl-2,6-octadienoic acid ethyl ester is a prominent route, alternative synthetic strategies for constructing the Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate skeleton could involve different building blocks and reaction sequences. The synthesis of substituted cyclohexene rings can be achieved through various methods, including Diels-Alder reactions, ring-closing metathesis, or other cyclization protocols starting from different acyclic or cyclic precursors rsc.orggoogle.comnih.govnih.gov. However, specific details on alternative building blocks and their application in the synthesis of this particular compound are not extensively described in the provided search results beyond the primary route. The focus remains on the cyclization of the octadienoic ester.

Cyclization Reaction Pathways to Form the Cyclohexene Core of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate

The formation of the cyclohexene core of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate from its acyclic precursor, 3-ethyl-7-methyl-2,6-octadienoic acid ethyl ester, is a critical step that proceeds through an intramolecular cyclization reaction.

Acid-Catalyzed Cyclization Mechanisms (e.g., protonic acids, Lewis acids)

The cyclization of 3-ethyl-7-methyl-2,6-octadienoic acid ethyl ester is effectively catalyzed by various acidic reagents acs.orgrsc.org. Both protonic acids and Lewis acids have been demonstrated to facilitate this transformation acs.orgrsc.org.

Protonic Acid Catalysis: Protonic acids, such as sulfuric acid, phosphoric acid, methanesulfonic acid, formic acid, and acetic acid, can initiate the cyclization acs.orgrsc.org. The mechanism typically involves the protonation of a double bond in the acyclic precursor, generating a carbocation intermediate. This carbocation then undergoes intramolecular attack on another double bond within the same molecule, leading to the formation of the cyclic structure. For 3-ethyl-7-methyl-2,6-octadienoic acid ethyl ester, protonation likely occurs at the terminal double bond (C6-C7), generating a tertiary carbocation at C7. This carbocation is then attacked by the internal double bond (C2-C3), closing the six-membered ring and forming a new carbocation, which subsequently loses a proton to yield the cyclohexene ring with the double bond in the C2-C3 position and the ethyl carboxylate group at C1.

An example of protonic acid catalyzed cyclization involves treating 3-ethyl-7-methyl-2,6-octadienoic acid ethyl ester with a mixture of concentrated formic acid and concentrated sulfuric acid at controlled temperatures acs.org.

Lewis Acid Catalysis: Lewis acids, such as boron trifluoride, stannic chloride, and zinc chloride, can also catalyze the cyclization acs.orgrsc.org. Lewis acids act as electron pair acceptors, coordinating with a functional group (e.g., the ester carbonyl oxygen or a double bond) in the acyclic precursor to generate an activated species that can undergo intramolecular cyclization via a carbocationic pathway analogous to that seen with protonic acids.

The cyclization can be carried out in the presence or absence of an inert solvent, with suitable solvents including hexane, benzene (B151609), and nitromethane (B149229) acs.org. The reaction temperature is generally not critical and can be performed at room temperature or at higher or lower temperatures acs.org.

Stereochemical Aspects of Cyclization in Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate Formation

The cyclization of 3-ethyl-7-methyl-2,6-octadienoic acid ethyl ester, particularly when the precursor is a mixture of cis and trans isomers around the C2-C3 double bond, can lead to the formation of diastereoisomers in the cyclic product, Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate. The target molecule possesses a chiral center at C1, where the ethyl carboxylate group is attached. The stereochemical outcome of the cyclization, specifically the relative configuration at C1 and the adjacent ethyl-substituted carbon (C2 of the original chain, which becomes C2 of the ring), is influenced by the geometry of the double bonds in the acyclic precursor and the mechanistic pathway of the cyclization.

Acid-catalyzed cyclizations of polyenes often proceed through concerted or stepwise pathways involving the formation of carbocation intermediates. The stereochemistry of the resulting cyclic product can be influenced by the conformation of the acyclic precursor in the transition state and the preferred trajectory of the intramolecular cyclization. In the context of cyclohexene formation from acyclic precursors, the relative stereochemistry of substituents on the ring can be complex and may depend on the specific catalyst and reaction conditions employed google.comnih.govmdpi.comnist.govnih.gov.

Solvent Effects on Cyclization Efficiency and Selectivity

The synthesis of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate can involve the cyclization of a precursor molecule, such as 3-ethyl-7-methyl-2,6-octadienoic acid ethyl ester google.com. The efficiency and selectivity of this cyclization step can be influenced by the choice of solvent.

According to one documented synthetic route, the cyclization of the ethyl ester precursor can be carried out in the presence or absence of a solvent google.com. Suitable inert solvents mentioned include hexane, benzene, and nitromethane google.com. The reaction can be catalyzed by various acidic reagents, including inorganic protonic acids like sulfuric acid, phosphoric acid, and methanesulphonic acid, as well as organic protonic acids such as formic acid and acetic acid google.com. Lewis acids, such as boron trifluoride, stannic chloride, and zinc chloride, are also effective cyclizing agents google.com.

While the specific impact of different solvents on the efficiency and selectivity (e.g., formation of isomers) of this particular cyclization has not been extensively detailed in the immediately available information, the mention of both protic and aprotic solvents suggests that the reaction mechanism and outcome could be sensitive to solvent polarity and coordinating ability. Further detailed studies would be required to fully elucidate the specific solvent effects on reaction rate, yield, and the ratio of potential cyclic products.

Esterification Processes in the Synthesis of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate

Another approach to synthesizing Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate involves the esterification of the corresponding carboxylic acid, 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylic acid google.com. Esterification is a fundamental organic reaction that forms an ester from a carboxylic acid and an alcohol.

Direct Esterification Approaches

Direct esterification typically involves the reaction of a carboxylic acid with an alcohol, catalyzed by an acid. For the synthesis of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate via this route, 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylic acid would react with ethanol in the presence of an acid catalyst. Common acid catalysts for direct esterification include strong mineral acids like sulfuric acid or hydrochloric acid, as well as organic acids like p-toluenesulfonic acid. The reaction often involves heating to remove water, which is a byproduct, to drive the equilibrium towards the formation of the ester. While a specific detailed procedure for the direct esterification of 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylic acid to its ethyl ester was not extensively detailed in the search results, this is a generally applicable method for synthesizing esters.

Transesterification Methodologies

Transesterification involves the conversion of one ester into another through reaction with an alcohol. This process is often catalyzed by an acid or a base. In the context of synthesizing Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate, a transesterification approach would involve reacting an ester of 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylic acid (other than the ethyl ester) with ethanol. For example, a methyl ester could be reacted with ethanol in the presence of a catalyst to yield the desired ethyl ester. While transesterification is a known method for preparing esters, specific methodologies applied to the synthesis of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate were not prominently featured in the available search results.

Optimization of Synthetic Routes for Improved Yield and Purity of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate

Catalytic Strategies for Enhanced Synthesis

Catalysis plays a crucial role in the synthesis of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate, particularly in the cyclization step. As mentioned earlier, both protonic and Lewis acids can catalyze the cyclization of the octadienoic acid ethyl ester precursor google.com. The choice of catalyst, its concentration, and reaction conditions (temperature, time) can significantly impact the reaction rate, yield, and the formation of unwanted byproducts. Research in this area would involve evaluating different catalysts to identify those that provide the highest efficiency and selectivity under mild conditions. While specific comparative studies on various catalysts for the synthesis of this exact compound were not detailed in the search results, the general principles of catalytic optimization in organic synthesis would apply.

Process Intensification and Scalability Studies

Process intensification and scalability studies are essential for transitioning a synthetic method from a laboratory scale to industrial production. These studies evaluate factors such as reaction kinetics, heat and mass transfer, mixing, and safety to develop a robust and efficient large-scale process. While the available information indicates that Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate is produced commercially nbinno.com, detailed studies on the specific process intensification and scalability efforts for its synthesis were not found in the initial search results. Such studies would typically involve optimizing reaction parameters for larger batch sizes or continuous flow processes, minimizing waste, and ensuring consistent product quality and yield on a larger scale.

An example synthesis procedure for Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate via the cyclization route is described in a patent, reporting a yield of 70% google.com. This example provides a starting point for potential optimization studies.

Starting MaterialReagents/ConditionsProductYield
c,t-3-ethyl-7-methyl-2,6-octadienoic acid ethyl esterFormic acid, Sulfuric acid, Hexane extraction, Sodium bicarbonate wash, Drying, Distillation2-ethyl-6,6-dimethyl-2-cyclohexene-1-carboxylic acid ethyl ester70%

This data point highlights a specific outcome under defined conditions, indicating the feasibility of the cyclization route and providing a benchmark for further optimization efforts aimed at improving yield and purity.

Subject: Chemical Compound: GIVESCONE (Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate)

This article focuses on the chemical compound known as this compound, which is chemically identified as Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate. This compound belongs to the class of organic compounds known as esters and contains a cyclohexene ring structure. ontosight.ai

Based on the available information from the provided search results, detailed scientific literature specifically outlining the synthetic methodologies and in-depth mechanistic investigations, including studies using isotopic labeling, kinetic and thermodynamic investigations of key reactions, and the identification and characterization of reaction intermediates for the synthesis of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate, is not present. Therefore, a comprehensive discussion on these specific topics as per the requested outline sections (2.6, 2.6.1, 2.6.2, 2.6.3) cannot be provided based solely on the provided data.

The compound's chemical structure includes a cyclohexene ring with two methyl groups and an ethyl group attached, along with an ethyl carboxylate group. ontosight.ai This structural arrangement dictates its physical and chemical properties. ontosight.ai Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate is noted for its complex odor profile, featuring floral, spicy, fruity, woody, and herbaceous nuances, making it suitable for use in the flavor and fragrance industry. ontosight.aithegoodscentscompany.com It may also have potential applications as an intermediate in pharmaceutical synthesis and in the development of agricultural chemicals. ontosight.ai

Advanced Analytical Research Techniques for Characterization and Quantification of Ethyl 2 Ethyl 6,6 Dimethylcyclohex 2 Ene 1 Carboxylate

Spectroscopic Characterization Methodologies for Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate in Research Contexts

Spectroscopic methods are fundamental in determining the structural identity and characteristics of organic molecules. For Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), Raman, and UV-Visible (UV-Vis) spectroscopy offer complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)

NMR spectroscopy is a powerful tool for elucidating the detailed structure and conformation of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. By examining the chemical shifts, splitting patterns, and integration of signals in ¹H NMR spectra, researchers can identify different types of protons and their environments within the Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate molecule. ¹³C NMR provides information about the carbon skeleton. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further confirm connectivity and spatial relationships between atoms, aiding in the complete assignment of the spectrum and confirmation of the compound's structure nih.gov. While general applicability of NMR for structural confirmation of organic compounds like this ester is well-established, specific detailed NMR spectral data for Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate was not extensively available in the consulted sources thegoodscentscompany.comgoogle.com. One patent mentions some ¹H-NMR signals but without full assignment google.com.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., GC-MS, LC-MS)

Mass spectrometry is used to determine the molecular weight of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate and to gain structural information through the analysis of its fragmentation pattern bldpharm.com. Coupled with chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), MS can also be used to identify and quantify the compound in complex mixtures and assess its purity bldpharm.comgoogle.com. Electron Ionization (EI) is a common ionization method that produces characteristic fragment ions, which can help confirm the presence of specific functional groups and structural features. Analysis of the fragmentation pattern provides a unique fingerprint for the molecule. Some sources mention MS analysis in the context of this compound or related substances, listing a few fragment ions google.comgoogle.com.

Limited MS data found in the search results:

m/z Intensity (%) Source
238 2 google.com
150 4 google.com
136 5 google.com
109 16 google.com
95 32 google.com
81 100 google.com
67 48 google.com

Note: The intensity for m/z 55 was not provided in the source.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

IR and Raman spectroscopy provide information about the functional groups present in Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate by measuring the vibrations of its chemical bonds google.comsielc.com. IR spectroscopy typically identifies functional groups that exhibit a change in dipole moment during vibration, such as the carbonyl stretch (C=O) of the ester group and C-H stretches. Raman spectroscopy, on the other hand, is sensitive to vibrations that cause a change in polarizability, often providing complementary information, particularly for nonpolar bonds or symmetrical vibrations. Analysis of the characteristic peaks in the IR or Raman spectrum can help confirm the presence of the ester, alkene, and alkyl functional groups within the molecule. Some IR data, including characteristic stretches, has been reported google.comgoogle.com. Specific Raman spectral data for this compound was not found in the provided sources.

Limited IR data found in the search results:

Wavenumber (cm⁻¹) Assignment (General) Source
1711 C=O (ester) google.com
1520 C=O (ester) google.com
1246 C-O (ester) google.com
1175 C-O (ester) google.com
1150 C-O (ester) google.com
3336 O-H (likely impurity or trace water) google.com
3080 C-H (alkene) google.com
3005 C-H (alkene) google.com
2950 C-H (alkyl) google.com
2928 C-H (alkyl) google.com
2860 C-H (alkyl) google.com
2855 C-H (alkyl) google.com

Note: Specific peak assignments were not consistently provided in the sources, and some peaks might be due to impurities.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

UV-Vis spectroscopy is used to study electronic transitions within a molecule that absorb light in the ultraviolet and visible regions of the spectrum sielc.com. Compounds containing chromophores, such as conjugated double bonds or carbonyl groups, exhibit absorption in this region. For Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate, the presence of the cyclohexene (B86901) double bond and the ester carbonyl group would contribute to its UV-Vis spectrum. This technique can be used for quantitative analysis by applying the Beer-Lambert Law, relating absorbance to concentration. It is also relevant for assessing photosafety by measuring light absorption in the 290-700 nm range researchgate.net. Specific UV-Vis spectral data or absorption maxima for this compound were not available in the provided search results.

Chromatographic Separation Techniques for Research Applications involving Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate

Chromatographic techniques are crucial for separating Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate from mixtures, enabling purity assessment, isolation of isomers or impurities, and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture bldpharm.com. For Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate, reverse-phase HPLC is a suitable method sielc.comsielc.com. This technique utilizes a stationary phase that is less polar than the mobile phase. A common mobile phase composition for analyzing this compound includes a mixture of acetonitrile, water, and phosphoric acid sielc.comsielc.com. For applications coupled with Mass Spectrometry (LC-MS), phosphoric acid is typically replaced with formic acid to be compatible with the MS detector sielc.comsielc.com. HPLC can effectively separate the target compound from synthetic precursors, byproducts, and other impurities, allowing for the assessment of its purity and the profiling of impurities present in a sample bldpharm.com. The method can be scaled for preparative separation to isolate impurities or the pure compound sielc.comsielc.com.

TechniqueApplication for Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylateNotes
¹H NMRStructural confirmation, identification of proton environmentsLimited specific data found google.com.
¹³C NMRStructural confirmation, identification of carbon skeletonSpecific data not found.
2D NMR (COSY, HSQC, HMBC)Confirmation of connectivity and spatial relationshipsSpecific data not found.
MS (GC-MS, LC-MS)Molecular weight determination, fragmentation pattern analysis, identification and quantification in mixtures, purity assessmentLimited fragmentation data found google.comgoogle.com. MS-compatible HPLC methods exist sielc.comsielc.com.
IR SpectroscopyFunctional group analysis (C=O, C-H, C-O)Limited characteristic stretches reported google.comgoogle.com.
Raman SpectroscopyFunctional group analysis, complementary to IRSpecific data not found.
UV-Vis SpectroscopyElectronic transitions, concentration determination, photosafety assessmentSpecific data not found.
HPLC (Reverse-Phase)Purity assessment, impurity profiling, preparative separationGeneral method conditions reported sielc.comsielc.com.

Gas Chromatography (GC) for Volatile Component Analysis and Reaction Monitoring

In the context of chemical synthesis or degradation studies of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate, GC can be employed to track the depletion of starting materials and the formation of products over time by analyzing aliquots from the reaction mixture. While detailed, specific GC parameters or chromatograms for GIVESCONE were not extensively provided in the consulted literature, the typical approach for analyzing fragrance compounds by GC involves using capillary columns, often with non-polar or slightly polar stationary phases, and employing a temperature gradient optimized for the elution of the target analytes. Detection is commonly performed using a Flame Ionization Detector (FID) for general quantification or coupled with a Mass Spectrometer (MS) for compound identification (as discussed in Section 3.3.1) connectjournals.comimist.ma.

Chiral Chromatography for Enantiomeric/Diastereomeric Resolution (if applicable)

The chemical structure of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate contains chiral centers, which means it can exist as different stereoisomers (enantiomers and/or diastereomers). Specifically, the carbon atom at position 1 of the cyclohexene ring is chiral, and the relative orientation of the ethyl group at C-2 and the carboxylate group at C-1 can lead to the formation of diastereomers. The presence of stereoisomers is significant because they can exhibit distinct physical, chemical, and olfactory properties.

Chiral chromatography is a specialized chromatographic technique designed to separate these stereoisomers. Chiral Gas Chromatography (Chiral GC) and Chiral High-Performance Liquid Chromatography (Chiral HPLC) utilize stationary phases that are capable of interacting differently with each stereoisomer, leading to their separation. This is achieved through the formation of transient diastereomeric complexes between the analyte stereoisomers and the chiral selector in the stationary phase.

Method Development and Validation for Complex Matrix Analysis

The analysis of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate in complex matrices, such as finished fragrance products, raw materials, or environmental samples, necessitates the development and validation of robust analytical methods. Method development involves a systematic process of selecting and optimizing chromatographic conditions (e.g., column type, mobile phase composition and flow rate for LC; stationary phase, carrier gas, temperature program for GC) and detection parameters to achieve adequate separation of this compound from matrix components, sufficient sensitivity for the target concentration range, and selectivity to avoid interference.

Following method development, rigorous validation is performed to confirm the method's reliability, accuracy, and suitability for its intended purpose. Key validation parameters typically assessed include:

Specificity: Demonstrating that the method accurately measures only the target analyte (this compound) without interference from other components in the matrix.

Linearity: Establishing that the detector response is directly proportional to the concentration of this compound over a specified range.

Accuracy: Determining the closeness of the measured concentration to the true concentration.

Precision: Evaluating the reproducibility of the measurements under various conditions (e.g., repeatability within a single run, intermediate precision between different runs or days).

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of this compound that can be reliably detected and quantified, respectively.

Range: Defining the concentration interval over which the method is accurate and precise.

Robustness: Assessing the method's ability to remain unaffected by small, deliberate variations in analytical parameters.

Hyphenated Analytical Techniques for Comprehensive Chemical Research

Hyphenated techniques combine the separation power of chromatography with the identification and structural elucidation capabilities of spectroscopic detectors. This coupling provides a more comprehensive analysis of complex samples, allowing for both separation and detailed characterization of individual components.

GC-MS and LC-MS/MS for Trace Analysis and Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are prominent hyphenated techniques widely applied in the analysis of organic compounds, including fragrance ingredients.

GC-MS: The coupling of GC with MS is a powerful combination for the analysis of volatile and semi-volatile compounds. After separation by GC, the effluent enters the mass spectrometer, where the compounds are ionized. The mass spectrometer then measures the mass-to-charge ratio (m/z) of the molecular ion and fragment ions, producing a mass spectrum that serves as a unique fingerprint for each compound. By comparing the obtained mass spectrum of an analyte to spectral libraries (e.g., NIST), its identity can be confirmed connectjournals.comimist.magoogle.com. GC-MS is invaluable for the unequivocal identification of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate, the detection and identification of impurities or by-products in synthesis, and the analysis of volatile components in complex fragrance formulations. It is a cornerstone technique in the perfume industry for quality control, reverse engineering of formulations, and identifying trace components connectjournals.comresearchgate.net.

LC-MS/MS: For compounds that are less volatile, polar, or thermally labile, LC-MS/MS is often the preferred hyphenated technique. While this compound is likely amenable to GC, LC-MS/MS could be utilized, particularly for analyzing it in matrices incompatible with GC or when ultra-trace level sensitivity is required. LC-MS/MS involves separating compounds by LC, followed by analysis using tandem mass spectrometry. This typically involves selecting a precursor ion (often the protonated or deprotonated molecule) and then fragmenting it in a collision cell to produce characteristic product ions. Monitoring specific precursor-to-product ion transitions provides high selectivity and sensitivity, making LC-MS/MS exceptionally useful for trace analysis and quantification in complex matrices such as biological fluids or environmental samples, although specific published applications for this compound in these matrices were not found researchgate.netresearchgate.net. The compatibility of the LC mobile phase with MS detection is crucial, often requiring the use of volatile buffers or additives like formic acid instead of non-volatile salts like phosphoric acid imist.mamostwiedzy.pl. LC-MS/MS is employed for the analysis of various organic compounds and biomarkers in complex samples researchgate.netresearchgate.net.

Both GC-MS and LC-MS/MS can be used for quantitative analysis by establishing a relationship between the detector response (e.g., peak area) and the analyte concentration, typically through the use of calibration curves prepared with known concentrations of the standard compound and often incorporating internal standards to improve accuracy and compensate for matrix effects.

Coupling of Chromatography with Spectroscopic Detectors

In addition to mass spectrometry, chromatography can be coupled with other types of spectroscopic detectors to obtain complementary structural information. While specific examples of these couplings applied directly to Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate were not detailed in the search results, these techniques are generally applicable to organic compounds and can provide valuable insights in chemical research:

GC-FTIR (Gas Chromatography-Fourier-Transform Infrared Spectroscopy): This hyphenated technique combines the separation power of GC with the functional group identification capabilities of FTIR spectroscopy. As compounds elute from the GC column, their infrared spectra are acquired in the gas phase. The IR spectrum provides information about the characteristic vibrations of chemical bonds within the molecule, aiding in the identification of functional groups and confirming structural assignments.

LC-UV/Vis (Liquid Chromatography-Ultraviolet/Visible Spectroscopy): If Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate possesses a chromophore (the cyclohexene ring and ester group might contribute to some UV absorption, although potentially weak), coupling LC with a UV/Vis detector allows for detection and quantification based on the compound's absorbance of UV or visible light at specific wavelengths. Diode Array Detectors (DAD) are commonly used, providing full UV/Vis spectra across a range of wavelengths, which can be used for peak purity assessment and identification based on spectral characteristics.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): Coupling LC with NMR spectroscopy provides highly detailed structural information. As compounds elute from the LC column, they are directed into an NMR spectrometer for the acquisition of their ¹H and/or ¹³C NMR spectra. LC-NMR is a powerful technique for unequivocally identifying unknown compounds, elucidating the structures of complex molecules, and confirming the structures of known compounds in mixtures without the need for preparative isolation. LC-NMR has been utilized in the characterization of degradation products of cyclohexene carboxylate esters, demonstrating its utility for this class of compounds researchgate.netresearchgate.net.

These hyphenated techniques offer orthogonal data to mass spectrometry, significantly enhancing the confidence in compound identification and providing deeper structural insights into Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate and related substances in research and analytical investigations.

Compound Information

Compound NamePubChem CID
Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate93847

Illustrative Data Tables (Representative Examples)

Table 1: Representative GC Retention Data for Components in a Sample Containing this compound

Peak NumberRetention Time (minutes)Peak Area (%)Putative Identification (Based on GC-MS, if coupled)
15.252.1Solvent/Light Volatiles
28.7894.5Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate
39.151.3Impurity A
410.500.8Impurity B
512.331.1Heavier Volatiles/Other Fragrance Components

Table 2: Representative GC-MS Fragment Ions for Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate

m/z RatioRelative Abundance (%)Putative Fragment Ion
210[Low][M]+ (Molecular Ion)
181[Moderate][M - C2H5]+ (Loss of Ethyl Group)
165[High][M - C2H5O]+ (Loss of Ethoxy Group)
137[Very High][M - C2H5OCO]+ (Loss of Ethyl Carboxylate Group)
121[Moderate]Fragment from Cyclohexene Ring Cleavage
93[High]Fragment from Cyclohexene Ring

Table 3: Representative Chiral GC Retention Times for this compound Stereoisomers (if separated)

Peak NumberRetention Time (minutes)Peak Area (%)Putative Stereoisomer
115.4249.8Stereoisomer 1
216.1050.2Stereoisomer 2

(Note: This table assumes a racemic or near-racemic mixture for illustrative purposes. The actual number and ratio of stereoisomers would depend on the specific chiral column and conditions used.)

Table 4: Representative LC-MS/MS Parameters and Transitions for this compound Quantification

ParameterSetting
LC Columne.g., C18 reverse-phase
Mobile Phasee.g., Acetonitrile/Water with 0.1% Formic Acid
Ionization Modee.g., ESI+
Precursor Ion (m/z)211.1 (for [M+H]+)
Product Ion 1 (m/z)e.g., 137.1
Product Ion 2 (m/z)e.g., 165.1
Collision EnergyOptimized for each transition

These tables are provided to illustrate the types of data that are typically generated when applying the discussed advanced analytical techniques to organic compounds like Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate, based on general analytical principles and information found on the analysis of similar compounds. Specific experimental data for this compound using these methods was not available in the provided search results.

Computational Chemistry and Theoretical Studies of Ethyl 2 Ethyl 6,6 Dimethylcyclohex 2 Ene 1 Carboxylate

Molecular Modeling and Conformational Analysis of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate

Molecular modeling techniques are crucial for understanding the three-dimensional structure and flexibility of molecules. For Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate, molecular mechanics and dynamics simulations can be employed to explore its potential energy surface and identify stable conformations.

Force Field Development and Validation for Molecular Dynamics Simulations

Molecular dynamics simulations require a force field that describes the interactions between atoms. Developing or validating a suitable force field for Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate would involve defining parameters for the various bond stretching, angle bending, torsion, and non-bonded interactions within the molecule. This process often involves comparing calculated properties from the force field with experimental data or higher-level quantum mechanical calculations for representative fragments or similar molecules. While the search results did not provide details on a specific force field developed or validated for this compound, force fields like those used in general organic molecule simulations could be adapted.

Prediction of Stable Conformers and Their Energy Landscapes

Conformational analysis aims to identify the different spatial arrangements (conformers) a molecule can adopt and their relative energies. For a flexible molecule like Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate with rotatable bonds and a cyclohexene (B86901) ring that can exist in different forms (though the double bond restricts some flexibility), various conformers are possible. Computational methods, such as conformational searching algorithms combined with energy minimization using a force field or quantum chemistry methods, can predict these stable conformers and map out the energy landscape connecting them. This helps understand the most likely shapes the molecule will adopt.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical methods, such as ab initio and Density Functional Theory (DFT), provide a more detailed description of the electronic structure of a molecule compared to molecular mechanics. These methods are essential for calculating properties that depend on electron distribution.

Ab Initio and Density Functional Theory (DFT) Calculations for Ground State Properties

Ab initio methods, based on first principles, and DFT methods, which approximate the electron density, are widely used to calculate the ground state properties of molecules. researchgate.netresearchgate.netresearchgate.net For Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate, these calculations can determine optimized molecular geometries, bond lengths, bond angles, and dipole moments. researchgate.netaak.gov.azresearchgate.net DFT calculations, often employing functionals like B3LYP and various basis sets (e.g., 6-31G(d,p), 6-311G(d,p)), are commonly used for such purposes due to their balance of accuracy and computational cost. researchgate.netresearchgate.netresearchgate.netaak.gov.azresearchgate.net

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can also predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. For instance, the Gauge Including Atomic Orbital (GIAO) method within DFT can be used to calculate NMR chemical shifts (¹H and ¹³C) for a given molecular structure. researchgate.netresearchgate.net Similarly, calculating vibrational frequencies from the second derivative of the energy with respect to nuclear positions can predict infrared (IR) and Raman spectra, helping to assign experimental bands. researchgate.netresearchgate.net While the search results mention the experimental NMR and IR spectra of other compounds researchgate.netrsc.org, and the calculation of these parameters for different molecules researchgate.netresearchgate.net, specific calculated spectroscopic data for Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate were not found.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for understanding molecular reactivity. researchgate.netthieme-connect.de The energies and spatial distribution of the HOMO and LUMO can predict where a molecule is likely to donate or accept electrons, respectively, and thus its potential reaction sites. researchgate.netresearchgate.netmdpi.comthieme-connect.de The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is related to the molecule's kinetic stability and reactivity; a smaller gap often indicates higher reactivity. researchgate.netresearchgate.net

DFT calculations can provide the energies and visualize the shapes of the FMOs. researchgate.netmdpi.com Based on FMO analysis, various reactivity descriptors such as ionization potential, electron affinity, hardness, softness, electronegativity, chemical potential, and electrophilicity index can be calculated. aak.gov.azresearchgate.net These descriptors provide quantitative measures of a molecule's propensity to participate in different types of chemical reactions. researchgate.net Although the search results discuss FMO analysis and reactivity descriptors for other compounds researchgate.netresearchgate.netaak.gov.azresearchgate.netmdpi.comthieme-connect.deconicet.gov.ar, specific FMO analysis and reactivity descriptors for Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate were not found in the provided search results.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate

QSAR and QSPR modeling are computational techniques used to establish relationships between the structural properties of molecules and their biological activities or physicochemical properties. These models rely on molecular descriptors that numerically represent different aspects of chemical structure. By correlating these descriptors with observed activities or properties, predictive models can be developed. While QSAR/QSPR is a powerful tool in chemical research and risk assessment, specific published QSAR/QSPR studies focused on Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate were not found in the search results. General QSAR studies exist for other cyclohexene derivatives or related compounds, often in the context of predicting biological activity or environmental fate conicet.gov.armdpi.comgoogle.comgoogle.com.

Development of Predictive Models for Environmental Fate and Biodegradability

Predicting the environmental fate and biodegradability of chemical compounds is essential for assessing their potential environmental impact. Computational models can estimate properties such as octanol-water partition coefficient (logP), water solubility, and potential for biodegradation based on molecular structure. These predictions help in evaluating how a substance might distribute in the environment and how persistent it is likely to be. Although these modeling approaches are standard in environmental chemistry, specific studies applying them to predict the environmental fate or biodegradability of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate were not identified in the search results google.comroutledge.comthegoodscentscompany.comoecd.org.

Correlation of Molecular Descriptors with Chemical Reactivity

Molecular descriptors derived from computational chemistry can be correlated with experimental or theoretical measures of chemical reactivity. These descriptors might include electronic properties (e.g., frontier molecular orbital energies), steric parameters, or topological indices. Such correlations can help in understanding reaction mechanisms and predicting how a molecule will behave in various chemical transformations. While this is a common area of computational chemistry, specific research detailing the correlation of molecular descriptors with the chemical reactivity of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate was not found uomustansiriyah.edu.iq.

Application of Machine Learning Algorithms in Predictive Chemistry

Machine learning algorithms are increasingly being applied in chemistry for predicting molecular properties, reaction outcomes, and designing new molecules. By training on large datasets of known chemical structures and their associated data, machine learning models can identify complex relationships and make predictions for new or untested compounds. This approach holds significant promise for accelerating chemical discovery and assessment. However, specific applications of machine learning algorithms for predictive chemistry focusing on Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate were not found in the conducted searches bham.ac.uk.

Reaction Pathway Simulations and Transition State Theory

Computational methods, such as those based on Density Functional Theory (DFT), are widely used to simulate chemical reactions, elucidate reaction pathways, and calculate the energies of transition states. Transition state theory allows for the prediction of reaction rate constants based on the energy barrier between reactants and products. These simulations provide detailed insights into the molecular-level events during a chemical reaction. While these techniques are fundamental in mechanistic organic chemistry, specific computational studies involving reaction pathway simulations or transition state theory applied to transformations of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate were not identified uomustansiriyah.edu.iqsnnu.edu.cnresearchgate.net.

Computational Elucidation of Cyclization Mechanisms

Cyclization reactions are important in organic synthesis for forming ring structures. Computational methods can help in understanding the step-by-step mechanisms of these reactions, including the identification of intermediates and transition states, and the assessment of their relative stabilities. This can provide valuable information for optimizing reaction conditions and predicting the stereochemistry of the products. Despite the presence of a cyclohexene ring in Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate, specific computational studies focused on elucidating cyclization mechanisms involving this particular compound were not found in the search results tandfonline.comcopernicus.orgacs.org.

Energy Barriers and Reaction Rate Constants Prediction

Calculating energy barriers (activation energies) for chemical reactions using computational methods provides an estimate of the energy required for the reaction to occur. These energy barriers are directly related to reaction rates; lower barriers generally correspond to faster reactions. Transition state theory and other computational kinetics methods can be used to predict reaction rate constants. While these calculations are routine in computational chemistry for various reactions, specific data on computed energy barriers or predicted reaction rate constants for reactions involving Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate were not found in the available information snnu.edu.cn.

Environmental Chemistry and Degradation Studies of Ethyl 2 Ethyl 6,6 Dimethylcyclohex 2 Ene 1 Carboxylate

Biodegradation Pathways and Kinetics of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate

Biodegradation is a primary mechanism by which organic compounds are broken down by microorganisms in the environment. The rate and extent of biodegradation are influenced by the chemical structure of the compound and the prevailing environmental conditions.

Assessment of Ready and Inherent Biodegradability under Aerobic and Anaerobic Conditions

The biodegradability of organic chemicals is often assessed using standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). These guidelines describe principles and strategies for testing the degradation of organic chemicals, including assessments for ready and inherent biodegradability google.com. Biodegradation rates exceeding 70% may be considered indicative of inherent, ultimate biodegradability according to OECD guidelines google.com. The pass level for such tests is typically 60% of the theoretical oxygen demand and/or chemical oxygen demand, which can be achieved within a 28-day test period, often extended to 60 days google.com. While the relevance of these tests to Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate is implied by its presence in environmental considerations directpcw.com, specific data from ready or inherent biodegradability tests for this compound under aerobic or anaerobic conditions were not available in the consulted literature.

Identification of Microbial Metabolites and Degradation Products

Detailed information regarding the specific microbial metabolites and degradation products formed during the biodegradation of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate was not found in the conducted search.

Influence of Environmental Factors (e.g., pH, temperature, microbial community composition) on Degradation Rates

The influence of environmental factors such as pH, temperature, and the composition of microbial communities on the biodegradation rates of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate is expected to be significant, as is the case for most organic compounds. However, specific studies detailing these influences on the degradation kinetics of this particular compound were not identified in the available information.

Environmental Persistence and Half-Life Studies of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate

Environmental persistence describes the length of time a chemical remains in a particular environmental compartment. This is often quantified by its half-life.

Hydrolysis Studies and Chemical Stability in Aqueous Environments

The chemical stability of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate in aqueous environments, particularly with respect to hydrolysis, is a factor influencing its environmental fate. While general storage recommendations suggest avoiding prolonged exposure to light, heat, and air directpcw.com, specific data from hydrolysis studies detailing the rate and products of hydrolysis for this compound in water at various pH levels and temperatures were not found. The stability of fragrance compounds when encapsulated in microcapsules within aqueous formulations has been studied, but this relates to the integrity of the microcapsule and the release of the fragrance rather than the inherent hydrolysis of the molecule itself i.moscowi.moscow.

Photolysis and Photodegradation under Simulated Sunlight

Photolysis, the degradation of a compound by light, can be an important environmental transformation process, particularly in aquatic and atmospheric environments exposed to sunlight. Storage guidelines for Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate recommend avoiding prolonged exposure to light directpcw.com, suggesting a potential for photodegradation. However, specific studies or data on the photolysis or photodegradation rates and products of this compound under simulated or natural sunlight conditions were not available in the consulted literature.

Based on the available information, Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate is classified as harmful to aquatic life with long-lasting effects, indicated by the H412 hazard statement directpcw.com. This suggests a degree of environmental persistence, particularly in aquatic ecosystems. However, detailed quantitative data on its persistence and degradation kinetics through specific pathways like biodegradation, hydrolysis, and photolysis were not found in the searched resources. Further research would be needed to fully characterize the environmental fate of this compound.

Atmospheric Oxidation and Degradation Products in the Gas Phase

Information specifically detailing the atmospheric oxidation pathways and degradation products of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate in the gas phase is limited in the available literature. Atmospheric degradation typically involves reactions with oxidants such as hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). The rate and products of these reactions are dependent on the chemical structure of the compound and atmospheric conditions. While the precise degradation products for this specific compound were not identified in the search results, its cyclohexene (B86901) ring structure suggests potential reaction sites for atmospheric oxidants.

Environmental Transport and Distribution Modeling of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate

Environmental transport and distribution modeling of a chemical compound are influenced by its physical and chemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Log Kow). For Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate, a Log Pow of 4.9 and a vapor pressure of 0.0640 hPa have been reported givaudan.com. Predicted values for a related compound, 2-Ethyl-6,6-dimethylcyclohexa-2,4-diene-1-carbonyl chloride, include a Henry's Law constant of 4.07e-5 atm-m3/mole, a vapor pressure of 4.25e-2 mmHg, water solubility of 2.03e-4 mol/L, and a Log Kow range of 3.65-3.85 epa.gov. These properties provide some indication of its potential distribution between different environmental compartments, although specific modeling data for Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate was not found.

Sorption to Soil and Sediment

The sorption of a compound to soil and sediment is largely influenced by its hydrophobicity, often estimated by the Log Kow or Log Koc (organic carbon-water (B12546825) partition coefficient). A higher Log Kow value generally suggests a greater potential for sorption to organic matter in soil and sediment. With a reported Log Pow of 4.9 givaudan.com and predicted Log Kow values in a similar range for a related compound epa.gov, Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate is expected to have a moderate to high potential for sorption to soil and sediment. However, specific studies or data tables detailing the extent of its sorption were not available in the retrieved information.

Volatilization from Water and Soil

Volatilization from water and soil is primarily governed by a compound's vapor pressure and Henry's Law constant. The reported vapor pressure of 0.0640 hPa givaudan.com and a predicted Henry's Law constant of 4.07e-5 atm-m3/mole for a related compound epa.gov suggest that volatilization from water and soil may occur, but the rate would depend on various environmental factors such as temperature, wind speed, and the presence of organic matter. Detailed studies quantifying the volatilization rates of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate were not found.

Bioconcentration and Bioaccumulation Potential in Aquatic Organisms

The potential for a substance to bioconcentrate and bioaccumulate in aquatic organisms is often assessed based on its Log Kow and its persistence in the environment. A high Log Kow can indicate a potential for a compound to partition into the fatty tissues of organisms. However, Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate is reported as not being considered persistent, bioaccumulative, or toxic (PBT), nor very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher pellwall.comdirectpcw.com. This assessment suggests a low concern for significant bioconcentration and bioaccumulation despite the Log Pow value.

Ecotoxicity Assessment of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate within Environmental Research Parameters

Ecotoxicity assessments evaluate the potential harm a substance can cause to ecosystems. For Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate, available information indicates a level of aquatic toxicity.

The compound is classified as harmful to aquatic life with long-lasting effects (Aquatic Chronic 3) nih.govpellwall.comdirectpcw.com. Some sources also classify it under Aquatic Acute 3 and Aquatic Chronic 3 afi-usa.com. This classification is based on regulatory assessments and indicates a potential risk to aquatic organisms upon release into the environment.

Acute and Chronic Aquatic Toxicity Studies on Surrogate Organisms (e.g., algae, daphnia, fish)

Effects on Terrestrial Ecosystems and Soil Organisms

Specific, detailed research findings on the direct effects of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate on terrestrial ecosystems and soil organisms were not extensively available in the reviewed literature. While the compound's potential applications in areas like pesticide development are mentioned ontosight.ai, this does not equate to studies on its environmental impact in soil.

However, general environmental properties can provide some indication of potential behavior in terrestrial environments. Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate is classified as not readily biodegradable pellwall.com. This suggests that if released into the soil, it may persist for a period rather than being quickly broken down by microorganisms. Persistence in soil could lead to potential exposure for soil-dwelling organisms and plants.

Although direct toxicity data for terrestrial organisms such as earthworms or soil microbes were not found, the classification of the substance as harmful to aquatic life with long lasting effects (Aquatic Chronic 3) indicates its potential to cause harm in environmental systems pellwall.comdirectpcw.comafi-usa.comnih.gov. While aquatic and terrestrial ecosystems differ significantly, some compounds can exhibit toxicity across multiple environmental compartments.

The precautionary statement advising against release to the environment and the need to prevent the product from entering drains, rivers, and lakes underscores the potential for environmental harm, which could indirectly affect terrestrial ecosystems through contaminated water or soil runoff pellwall.comdirectpcw.com.

Further dedicated research is needed to specifically assess the effects of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate on the diverse range of organisms inhabiting terrestrial ecosystems, including soil invertebrates, microorganisms crucial for soil health, and terrestrial plants. Such studies would typically involve toxicity testing under controlled laboratory conditions and potentially field observations to understand the ecological consequences of exposure.

Risk Assessment Frameworks for Environmental Release

Environmental risk assessment for a chemical substance like Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate involves evaluating the potential harm it may cause to the environment when released. This typically includes assessing both the potential exposure concentrations in various environmental compartments (air, water, soil) and the intrinsic hazardous properties of the substance (toxicity, persistence, bioaccumulation potential).

Based on the available information, Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate is classified as hazardous to the aquatic environment, with long-term harmful effects pellwall.comdirectpcw.comafi-usa.comnih.gov. This classification is a key output of hazard assessment within a risk assessment framework, indicating a potential risk to aquatic organisms. The substance is also noted as not readily biodegradable pellwall.com, which contributes to its potential for persistence in the environment. It is not considered persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher pellwall.comdirectpcw.com.

A comprehensive environmental risk assessment would involve several steps:

Hazard Identification: Characterizing the inherent capacity of the substance to cause harm to the environment. This includes toxicity to various organisms (aquatic, terrestrial, avian) and physical-chemical properties like persistence and potential for bioaccumulation.

Exposure Assessment: Estimating the concentration of the substance in different environmental compartments based on its release patterns, environmental fate (degradation, partitioning), and transport.

Risk Characterization: Comparing the estimated environmental exposure concentrations with the levels at which no adverse effects are expected (e.g., Predicted No-Effect Concentrations - PNECs) to determine the likelihood and magnitude of potential environmental risk.

For Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate, the available data support a hazard classification for the aquatic compartment. However, a complete risk assessment, particularly concerning terrestrial ecosystems, would require more specific data on its fate and effects in soil and on terrestrial organisms. Data on soil adsorption/desorption, leaching potential, and toxicity to representative soil species are essential components for conducting a thorough terrestrial risk assessment.

Given its use as a fragrance ingredient, potential environmental release pathways could include wastewater from consumer use and potentially emissions during manufacturing or handling. Risk assessment frameworks would evaluate these pathways and the resulting predicted environmental concentrations (PECs) against the established PNECs for relevant organisms in each compartment. The current data suggest that preventing release to the environment is a critical risk management measure pellwall.comdirectpcw.com.

Further targeted environmental studies are necessary to provide the data required for a comprehensive risk assessment covering all relevant environmental compartments, especially the terrestrial environment and its inhabitants.

Green Chemistry Principles and Sustainable Production of Ethyl 2 Ethyl 6,6 Dimethylcyclohex 2 Ene 1 Carboxylate

Design of Environmentally Benign Synthetic Routes for Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate

Designing environmentally benign synthetic routes focuses on reducing or eliminating the use and generation of hazardous substances. This can be achieved by optimizing reaction conditions and maximizing the incorporation of starting materials into the final product.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a measure of how many atoms from the starting materials are incorporated into the final product, minimizing waste. Optimizing reaction efficiency involves maximizing the yield and rate of a reaction while minimizing energy consumption and the formation of byproducts. Multicomponent reactions (MCRs), for example, are highlighted in general organic synthesis as having high atom economy and being environmentally benign due to the convergence of three or more reactants in a single step, reducing the need for intermediate isolation researchgate.nettandfonline.comresearchgate.net. While specific MCR routes for Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate were not detailed in the search results, applying MCR strategies could potentially improve its atom economy compared to linear synthesis routes.

Catalysis in Green Synthesis

Catalysis plays a crucial role in green chemistry by enabling reactions to proceed more efficiently, often at lower temperatures and pressures, and with increased selectivity, thereby reducing energy consumption and minimizing byproduct formation. Various types of catalysts, including heterogeneous and nanocatalysts, are being explored in green synthesis for different organic transformations researchgate.nettandfonline.comrsc.orgrsc.orgrsc.orgresearchgate.net. For instance, zirconium-based catalysts have been used in solvent-free Biginelli reactions, demonstrating the potential of catalysis in enabling greener processes rsc.org. Metal catalysts, such as gold, palladium, and platinum nanoparticles, have also been shown to be active in the conversion of renewable feedstocks to desired products rsc.org. The synthesis of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate could potentially benefit from the development and application of efficient and selective catalytic systems to reduce reaction steps and energy usage.

Sustainable Solvent Selection and Alternative Reaction Media

Solvents are a significant part of chemical processes, often accounting for a large portion of the waste generated. Sustainable solvent selection involves choosing solvents that are less toxic, have a lower environmental impact, and are preferably derived from renewable resources. Alternative reaction media, such as solvent-free conditions or the use of supercritical fluids or ionic liquids, can also contribute to greener synthesis.

Utilization of Renewable Solvents or Solvent-Free Reactions

Utilizing renewable solvents, such as ethanol (B145695) derived from biomass, or conducting reactions under solvent-free conditions aligns with green chemistry principles by reducing reliance on petroleum-based solvents and minimizing solvent waste acs.orggoogle.com. Some green synthesis methods for other compounds have demonstrated the effectiveness of water as a solvent or the feasibility of solvent-free reactions researchgate.netrsc.orgrsc.orgresearchgate.net. Exploring the reactivity of precursors to Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate under solvent-free conditions or in renewable solvents could lead to more sustainable production methods.

Minimization of Environmentally Disfavored Solvents

Minimizing or eliminating the use of environmentally disfavored solvents, such as chlorinated hydrocarbons or aromatic solvents like benzene (B151609) and hexane, is a key aspect of green chemistry google.com. While some traditional synthesis routes for cyclohexene (B86901) derivatives may involve such solvents google.com, the development of alternative methods employing greener alternatives or solvent-free approaches is desirable.

Renewable Feedstocks and Bio-based Precursors for Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate Production

Shifting from fossil fuel-based feedstocks to renewable and bio-based alternatives is crucial for sustainable chemical production. Various platform chemicals and precursors can be derived from biomass and utilized in the synthesis of value-added compounds. Renewable resources like glycerol, malic acid, and biomass-derived dienes and dienophiles have been explored as starting materials for producing various chemicals, including carboxylic acids and cyclic compounds rsc.orgresearchgate.netacs.orggoogle.comresearchgate.net. For example, Diels-Alder reactions involving biomass-derived furans and ethylene (B1197577) have been investigated for the synthesis of terephthalic acid precursors researchgate.net. Identifying and utilizing renewable feedstocks or bio-based precursors for the synthesis of the building blocks of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate could significantly improve the sustainability of its production. While specific bio-based routes for this compound were not found, the general trend in green chemistry towards using renewable resources suggests this is an important area for future research.

Assessment of Renewable Carbon Content

Development of Biocatalytic Approaches

Information regarding the development or application of biocatalytic approaches for the synthesis of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate was not found in the provided search results. While biocatalysis is a significant area within green chemistry, its specific implementation for the production of this compound is not detailed in the retrieved information.

Waste Minimization and Life Cycle Assessment for Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate Manufacturing

Detailed information concerning waste minimization strategies and comprehensive life cycle assessments specifically conducted for the manufacturing process of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate is not present in the search results.

Process Complexity Reduction

Research findings or discussions focused on efforts to reduce the complexity of the synthesis process for Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate from a green chemistry perspective were not identified in the search results.

Recycling and Reutilization Strategies for Byproducts

Information detailing specific strategies for the recycling and reutilization of byproducts generated during the synthesis of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate is not available in the provided search results.

Structure Function Relationships in the Chemical and Environmental Behavior of Ethyl 2 Ethyl 6,6 Dimethylcyclohex 2 Ene 1 Carboxylate

Influence of Molecular Structure on Chemical Reactivity and Stability of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate

The molecular structure of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate contains several functional groups that influence its chemical reactivity and stability. The presence of an alkene (C=C double bond) in the cyclohexene (B86901) ring is a site of potential reactivity, susceptible to electrophilic addition reactions. The ester functional group (-COOCH₂CH₃) can undergo hydrolysis under acidic or basic conditions. The tertiary carbon atoms within the ring, particularly those bearing the methyl groups, and the quaternary carbon atom, can influence reaction pathways and stability through steric effects and by potentially forming stable carbocations if the ring system were to undergo certain types of fragmentation or rearrangement.

Research indicates that Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate is stable under recommended storage conditions. Stability is maintained by avoiding powerful oxidizing agents and heat directpcw.comvigon.com. No hazardous reactions are expected when the compound is stored and handled according to instructions, and no decomposition is noted if used according to specifications directpcw.com. Thermal decomposition is not expected under normal conditions directpcw.com. However, like many organic compounds, it is combustible and should be kept away from heat, sparks, open flames, and hot surfaces vigon.com.

Correlation of Structural Features with Biodegradation Propensity and Persistence

The structural complexity of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate, including its cyclic structure, branching (methyl and ethyl groups), and the ester linkage, plays a significant role in its biodegradation propensity and environmental persistence. Studies evaluating the biodegradability of this compound have shown that it is not readily biodegradable. pellwall.com. According to OECD Test Guideline 301 F, the compound showed 0% biodegradability, indicating it is not inherently biodegradable. pellwall.com.

The resistance to ready and inherent biodegradation suggests that the microbial communities typically present in standard biodegradation tests are unable to efficiently break down the molecule within the test period. This lack of ready biodegradation correlates with a potential for persistence in the environment. The bulky substituents on the cyclohexene ring and the specific arrangement of functional groups may hinder enzymatic access or activity required for microbial degradation.

Based on available information, the substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher. directpcw.compellwall.com. However, it is classified as harmful to aquatic life with long lasting effects (H412). directpcw.comvigon.compellwall.com. This environmental classification further underscores its persistence in aquatic environments, leading to long-term adverse effects on aquatic organisms.

The biodegradation data can be summarized as follows:

Test MethodResultFinding
OECD Test Guideline 301 F0% BiodegradabilityNot readily biodegradable
Not specifiedNot inherently biodegradableNot inherently biodegradable

Stereochemical Effects on Chemical and Environmental Fate of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate

The molecular structure of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate contains chiral centers, specifically at the carbon atoms in the cyclohexene ring where the ethyl group and the ethyl carboxylate group are attached. This gives rise to the possibility of different stereoisomers (e.g., enantiomers or diastereomers).

Development of Predictive Models linking Molecular Structure to Environmental Hazard Categories

Predictive models, such as Quantitative Structure-Activity Relationships (QSARs), aim to establish relationships between the molecular structure of a compound and its biological activity or environmental fate and hazard. These models can be valuable tools for predicting the potential environmental impact of chemicals based solely on their structural features, reducing the need for extensive experimental testing.

For Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate, the observed environmental hazard classification is "Harmful to aquatic life with long lasting effects" (H412). directpcw.comvigon.compellwall.com. This classification is typically derived from experimental data on aquatic toxicity and persistence. While the principle of linking molecular structure to environmental hazard categories through predictive models is well-established in environmental science, specific details or published models that directly correlate the unique structural features of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate to its observed aquatic toxicity or persistence were not found in the conducted searches.

Developing accurate predictive models for complex cyclic esters with multiple substituents like this compound would involve considering various structural descriptors, such as lipophilicity (LogP), molecular size and shape, the presence and position of the double bond, and the nature and position of the ester and alkyl groups. These descriptors would then be correlated with experimental environmental data, such as toxicity to aquatic organisms or biodegradation rates, using statistical or machine learning techniques. While the general framework for such modeling exists, specific applications to Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate were not identified in the available information.

Q & A

Basic Research Questions

Q. How should researchers formulate hypothesis-driven questions when studying GIVESCONE's mechanisms?

  • Begin by identifying gaps in existing literature through systematic reviews (e.g., using databases like PubMed or Google Scholar with keywords like "this compound synthesis" or "this compound bioactivity"). Develop hypotheses based on observed contradictions, such as discrepancies in reported binding affinities or metabolic pathways. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure questions, e.g., "Does this compound (Intervention) exhibit higher efficacy than [Compound X] (Comparison) in inhibiting [Target Y] (Outcome) in [Cell Line Z] (Population)?" .

Q. What methodologies are recommended for designing reproducible experiments with this compound?

  • Follow guidelines for experimental rigor:

  • Documentation : Include detailed protocols (e.g., solvent purity, temperature control, instrument calibration) to enable replication .
  • Controls : Use positive/negative controls (e.g., known inhibitors or solvents) to validate assay conditions.
  • Statistical Power : Calculate sample sizes using tools like G*Power to ensure results are statistically significant (e.g., n ≥ 3 replicates for cell-based assays) .

Q. How can researchers optimize literature reviews to contextualize this compound's properties?

  • Conduct systematic reviews using PRISMA guidelines:

  • Search Strategy : Combine terms like "this compound pharmacokinetics" AND "in vivo models" with Boolean operators.
  • Screening : Prioritize peer-reviewed journals and exclude non-reproducible studies (e.g., those lacking raw data) .
  • Data Extraction : Use tools like Covidence to tabulate findings (e.g., IC50 values, toxicity thresholds) for comparative analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., using RevMan for heterogeneity testing). If conflicting results arise (e.g., this compound’s IC50 varies by >50% across studies), assess variables like assay type (e.g., fluorescence vs. radiometric) or cell line genetic backgrounds .
  • Cross-Validation : Replicate key experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation) to isolate confounding factors .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mode of action?

  • Transcriptomics : Pair RNA-seq data (e.g., differential gene expression in treated vs. untreated cells) with pathway analysis tools like DAVID or KEGG.
  • Proteomics : Use LC-MS/MS to identify protein targets and validate via SPR (Surface Plasmon Resonance) .
  • Cheminformatics : Apply molecular docking (e.g., AutoDock Vina) to predict binding sites and compare with crystallography data .

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism to calculate EC50/IC50.
  • Error Analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons (e.g., dose-dependent cytotoxicity across 3 cell lines) .

Methodological Best Practices

Q. How should researchers address ethical considerations in this compound-related studies involving human subjects?

  • Informed Consent : Clearly explain risks/benefits in participant recruitment materials (e.g., potential side effects in clinical trials).
  • Data Anonymization : Remove identifiers from datasets and store them in password-protected repositories .

Q. What quality-control measures ensure reliability in synthesizing this compound derivatives?

  • Purity Verification : Use HPLC (>95% purity threshold) and NMR for structural confirmation.
  • Batch Consistency : Document lot numbers and storage conditions (e.g., -80°C for long-term stability) .

Data Presentation Guidelines

Q. How should researchers present this compound-related data in publications?

  • Tables/Figures : Include dose-response curves, crystallography data (e.g., PDB IDs), and toxicity profiles. Avoid duplicating data in text and figures .
  • Reproducibility : Share raw data via repositories like Zenodo or Figshare and cite DOIs in methods sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.